
7-Fluoro-2,3-dihydroquinolin-4(1H)-one
Overview
Description
7-Fluoro-2,3-dihydroquinolin-4(1H)-one is a fluorinated derivative of dihydroquinolinone. Compounds in this class are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2,3-dihydroquinolin-4(1H)-one typically involves the fluorination of a dihydroquinolinone precursor. Common methods include:
Electrophilic fluorination: Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Nucleophilic fluorination: Employing sources like potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents.
Industrial Production Methods
Industrial production may involve optimized versions of the above methods, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often used to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming quinolinone derivatives.
Reduction: Reduction can lead to the formation of tetrahydroquinolinone derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Quinolinone derivatives.
Reduction: Tetrahydroquinolinone derivatives.
Substitution: Various substituted quinolinone derivatives.
Scientific Research Applications
Common Synthetic Routes:
- Starting Materials : Aniline derivatives are fluorinated to introduce the fluorine substituent.
- Cyclization : The fluorinated aniline undergoes cyclization to form the quinoline core.
- Purification : The product is purified using standard techniques such as recrystallization or chromatography.
Medicinal Chemistry
The compound shows promise as a building block for synthesizing various pharmaceuticals. Its derivatives have been investigated for their potential as:
- Anticancer Agents : Research indicates that 7-fluoro-2,3-dihydroquinolin-4(1H)-one derivatives exhibit significant cytotoxicity against several cancer cell lines, including colorectal adenocarcinoma. Studies have demonstrated that these compounds can induce apoptosis in cancer cells by targeting specific signaling pathways .
- Antimicrobial Agents : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Mechanism of Action : As an antimicrobial agent, it may inhibit bacterial cell wall synthesis and interfere with DNA replication. As an anticancer agent, it may induce apoptosis by inhibiting key enzymes involved in cell proliferation .
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
Anticancer Study
A study demonstrated that derivatives of this compound showed significant toxicity against human colorectal adenocarcinoma cell lines, indicating its potential role in cancer treatment.
Antimicrobial Study
Another investigation into the antibacterial properties found that compounds similar to this compound displayed potent activity against various bacterial strains, reinforcing its potential as an effective antimicrobial agent .
Mechanism of Action
The mechanism of action of 7-Fluoro-2,3-dihydroquinolin-4(1H)-one depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroquinolin-4(1H)-one: The non-fluorinated parent compound.
7-Chloro-2,3-dihydroquinolin-4(1H)-one: A chlorinated analog.
7-Bromo-2,3-dihydroquinolin-4(1H)-one: A brominated analog.
Uniqueness
7-Fluoro-2,3-dihydroquinolin-4(1H)-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorination often enhances metabolic stability, lipophilicity, and binding interactions, making it a valuable modification in drug design.
Biological Activity
7-Fluoro-2,3-dihydroquinolin-4(1H)-one is a fluorinated derivative of the quinoline family, notable for its diverse biological activities and potential applications in medicinal chemistry. This compound has been investigated for its interactions with various biological targets, leading to promising implications in drug development. The molecular formula of this compound is C₉H₈FNO, with a molecular weight of approximately 165.16 g/mol .
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Properties : Studies have demonstrated its effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent .
- Cytotoxicity : The compound has shown cytotoxic effects on cancer cell lines, particularly breast cancer cells (MCF-7 and MDA-MB 468), indicating its potential as an anticancer agent .
- Enzyme Inhibition : It has been reported to inhibit key enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are relevant in neurodegenerative diseases .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. For instance, its ability to inhibit AChE suggests a role in modulating neurotransmitter levels, which could be beneficial in treating conditions like Alzheimer's disease. Additionally, the compound's structural features allow it to interact with various biomolecules, enhancing its therapeutic potential .
Research Findings and Case Studies
Several studies have focused on the synthesis and biological evaluation of this compound and related compounds:
- Synthesis and Evaluation : A series of derivatives were synthesized to evaluate their cytotoxic effects on cancer cell lines. Notably, compounds derived from the quinoline scaffold exhibited varying degrees of activity against MCF-7 cells, with some showing enhanced potency compared to established drugs like chloroquine .
- Inhibitory Effects on Enzymes : The compound was tested for its inhibitory effects on AChE and MAOs. It was found to be a potent inhibitor, suggesting its potential use in treating neurodegenerative diseases .
- Comparative Studies : A comparison of this compound with structurally similar compounds revealed that variations in substitution patterns significantly affect biological activity. For example, compounds with different fluorine substitutions showed distinct inhibitory profiles against target enzymes .
Data Table
The following table summarizes key characteristics and biological activities of this compound compared to similar compounds:
Compound Name | CAS Number | Key Biological Activity | IC50 (µM) |
---|---|---|---|
This compound | 114417-35-5 | Anticancer (MCF-7) | TBD |
6-Fluoro-2,3-dihydroquinolin-4(1H)-one | 38470-26-7 | Antimicrobial | TBD |
8-Fluoro-2,3-dihydroquinolin-4(1H)-one | 38470-28-9 | Enzyme Inhibition | TBD |
6-Fluoro-2-methyl-2,3-dihydroquinolin-4(1H)-one | 61293-18-3 | Cytotoxicity | TBD |
Note : IC50 values are subject to further investigation.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 7-Fluoro-2,3-dihydroquinolin-4(1H)-one?
The synthesis typically involves cyclization or functionalization of fluorinated precursors. For example:
- Cyclocondensation : Fluoro-substituted aniline derivatives are reacted with cyclic ketones or esters under acidic or basic conditions to form the dihydroquinolinone core .
- Fluorination strategies : Late-stage fluorination using reagents like Selectfluor or DAST (diethylaminosulfur trifluoride) can introduce fluorine at the 7-position .
- Optimization : Reaction parameters (e.g., solvent polarity, temperature) significantly impact yields. For instance, polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
Q. How are physicochemical properties (e.g., solubility, melting point) determined for this compound?
- Melting point : Differential scanning calorimetry (DSC) or capillary methods are used. Structural analogs like 6-hydroxy-3,4-dihydroquinolin-2(1H)-one exhibit melting points between 200–250°C, influenced by hydrogen bonding .
- Solubility : Measured via shake-flask method in solvents like DMSO, methanol, or aqueous buffers. Fluorine substitution at the 7-position may reduce solubility in polar solvents due to increased hydrophobicity .
Q. What analytical techniques validate the purity and structure of this compound?
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) confirms purity (>95% is typical for research-grade material) .
- Spectroscopy :
Q. What safety protocols are recommended for handling this compound?
- PPE : Gloves, lab coat, and goggles are mandatory.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : Keep in a cool, dry place away from oxidizing agents. Safety data sheets for analogs like 6-hydroxy-1H-quinolin-4-one recommend immediate medical consultation upon exposure .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound?
- DFT calculations : Used to study electronic effects of fluorine substitution. For example, the electron-withdrawing fluorine at C7 increases electrophilicity at the carbonyl group, enhancing nucleophilic attack susceptibility .
- Molecular docking : Predicts interactions with biological targets (e.g., neurotransmitter receptors) by analyzing steric and electronic complementarity .
Q. What methodologies resolve contradictory data in synthesis optimization?
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, catalyst loading) identifies optimal conditions. For example, yields in dihydroquinolinone derivatives improved from 56% to 98% by adjusting amine substituents and reaction time .
- Mechanistic studies : In situ IR or NMR monitors intermediate formation to troubleshoot low-yield steps .
Q. How are structure-activity relationships (SAR) studied for derivatives of this compound?
- Substituent variation : Introducing groups like amines (e.g., 8-fluoro-6-amine derivatives) modulates receptor affinity. For instance, dimethylaminoethyl substituents enhance binding to GABA receptors in benzodiazepine analogs .
- Biological assays : Radioligand binding assays (e.g., for GABAₐ receptors) quantify affinity changes, with IC₅₀ values used to rank derivatives .
Q. What strategies address challenges in scaling up synthesis?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve hydrogenation efficiency during dihydroquinolinone formation .
- Process safety : Exothermic reactions (e.g., fluorination) require controlled addition rates and temperature monitoring to prevent runaway reactions .
Q. How is crystallographic data utilized to confirm molecular conformation?
- Single-crystal X-ray diffraction : Resolves bond lengths and angles. For example, analogs like 1-benzyl-2,3-dihydroquinolin-4(1H)-one show planar quinolinone rings with slight puckering (mean σ(C–C) = 0.005 Å) .
- Comparative analysis : Overlay crystallographic data with computational models to validate predicted geometries .
Q. What in vivo models evaluate the pharmacological potential of this compound?
Properties
IUPAC Name |
7-fluoro-2,3-dihydro-1H-quinolin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-2,5,11H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOQBYNTTOIUIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C=CC(=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701281688 | |
Record name | 7-Fluoro-2,3-dihydro-4(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701281688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114417-35-5 | |
Record name | 7-Fluoro-2,3-dihydro-4(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114417-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Fluoro-2,3-dihydro-4(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701281688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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